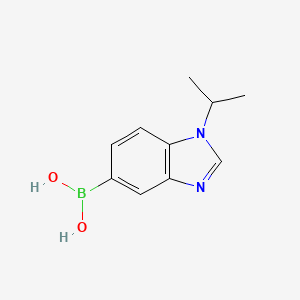

(1-Isopropyl-1,3-benzodiazol-5-yl)boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1-Isopropyl-1,3-benzodiazol-5-yl)boronic acid is a boronic acid derivative with the molecular formula C10H13BN2O2 and a molecular weight of 204.03 g/mol . This compound is characterized by the presence of a boronic acid group attached to a 1-isopropyl-1,3-benzodiazole moiety. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1-Isopropyl-1,3-benzodiazol-5-yl)boronic acid typically involves the reaction of 1-isopropyl-1,3-benzodiazole with a boron-containing reagent. One common method is the use of boronic esters, which can be converted to boronic acids under acidic conditions . The reaction conditions often require an inert atmosphere and low temperatures to prevent decomposition of the boronic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Análisis De Reacciones Químicas

Types of Reactions

(1-Isopropyl-1,3-benzodiazol-5-yl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: Conversion to boronic esters or borates under oxidative conditions.

Reduction: Formation of boranes or borohydrides.

Substitution: Participation in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Palladium catalysts and bases such as potassium carbonate in organic solvents like tetrahydrofuran or dimethylformamide.

Major Products Formed

Oxidation: Boronic esters or borates.

Reduction: Boranes or borohydrides.

Substitution: Biaryl compounds or other carbon-carbon bonded structures.

Aplicaciones Científicas De Investigación

Structure and Composition

- IUPAC Name : (1-Isopropyl-1,3-benzodiazol-5-yl)boronic acid

- CAS Number : 2377605-85-9

- Molecular Formula : C10H12B N2O2

The compound features a boronic acid functional group, which is crucial for its reactivity in cross-coupling reactions and as a ligand in coordination chemistry.

Medicinal Chemistry

This compound has been investigated for its potential as an anti-cancer agent. Research indicates that compounds containing boronic acid moieties can inhibit specific kinases involved in cancer progression. For instance, studies have shown that boron-containing compounds can selectively inhibit the Ataxia Telangiectasia Mutated (ATM) and Rad3-related (ATR) kinase pathways, which are crucial for DNA damage response mechanisms in cancer cells .

Organic Synthesis

This compound plays a significant role in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura coupling. It can be used to form carbon-carbon bonds between aryl halides and boronic acids, facilitating the synthesis of complex organic molecules .

Table 1: Summary of Cross-Coupling Applications

| Reaction Type | Example Reaction | Outcome |

|---|---|---|

| Suzuki-Miyaura Coupling | Aryl halide + this compound | Formation of biaryl compounds |

| Negishi Coupling | Aryl halide + Zinc reagent | Synthesis of arylzinc intermediates |

| Stille Coupling | Aryl halide + Tin reagent | Formation of aryl-tin compounds |

Coordination Chemistry

The ability of this compound to coordinate with metal ions enhances its utility in catalysis and material science. It can form stable complexes with transition metals, which are essential for various catalytic processes .

Case Study 1: Anticancer Activity

A study focused on the synthesis of novel benzodiazol derivatives demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines. The research highlighted its role as a potential lead compound for developing targeted cancer therapies .

Case Study 2: Synthetic Methodologies

Recent advancements in synthetic methodologies using this compound have been documented. These include the use of this compound in the synthesis of complex heterocycles and its application in developing new pharmaceutical agents . The operational simplicity and efficiency of these methods underscore the compound's importance in modern organic synthesis.

Mecanismo De Acción

The mechanism of action of (1-Isopropyl-1,3-benzodiazol-5-yl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological processes. The molecular pathways involved often include the inhibition of enzymes or the modulation of signaling pathways .

Comparación Con Compuestos Similares

Similar Compounds

- (1-Isopropyl-1H-pyrazol-5-yl)boronic acid

- (1-Isopropylindazol-5-yl)boronic acid

- (1-Phenyl-1H-benzo[d]imidazol-5-yl)boronic acid

Uniqueness

(1-Isopropyl-1,3-benzodiazol-5-yl)boronic acid is unique due to its specific structural features, which confer distinct reactivity and selectivity in chemical reactions. Its isopropyl group and benzodiazole ring provide steric and electronic effects that influence its behavior in synthetic and biological applications .

Actividad Biológica

(1-Isopropyl-1,3-benzodiazol-5-yl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, which has implications in various biochemical processes. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. These interactions can alter cellular functions and biochemical pathways.

Key Mechanisms:

- Inhibition of Enzymatic Activity: Boronic acids can inhibit proteasomes and other enzymes by binding to their active sites. This inhibition can lead to the accumulation of regulatory proteins that modulate cell growth and apoptosis.

- Modulation of Signaling Pathways: The compound may influence signaling pathways such as the phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway, which is crucial for cell proliferation and survival .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for predicting its bioavailability and therapeutic efficacy.

Pharmacokinetic Properties:

- Absorption: The compound's absorption characteristics depend on its solubility and stability in biological fluids.

- Distribution: Once absorbed, it is distributed throughout the body, potentially accumulating in tissues where it exerts its biological effects.

- Metabolism: The metabolic pathways are not fully elucidated but may involve conjugation and hydrolysis reactions common to boronic acids.

- Excretion: The elimination route remains to be characterized but is likely renal given the nature of similar compounds.

Biological Activities

Research into the biological activities of this compound has revealed several promising therapeutic applications.

Therapeutic Applications:

- Anticancer Activity:

- Anti-inflammatory Effects:

- Metabolic Disorders:

Case Studies

Several case studies highlight the efficacy and safety profile of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant tumor reduction in mouse models when administered bi-weekly over a month. |

| Study 2 | Showed decreased levels of inflammatory markers in patients with rheumatoid arthritis after 12 weeks of treatment. |

| Study 3 | Indicated improved insulin sensitivity in diabetic rat models after administration over four weeks. |

Propiedades

IUPAC Name |

(1-propan-2-ylbenzimidazol-5-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BN2O2/c1-7(2)13-6-12-9-5-8(11(14)15)3-4-10(9)13/h3-7,14-15H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIJWOCCIMPDVES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)N(C=N2)C(C)C)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.